molecular formula C14H14FNO B3172600 2-(2-Ethylphenoxy)-5-fluoroaniline CAS No. 946729-43-7

2-(2-Ethylphenoxy)-5-fluoroaniline

Cat. No.: B3172600
CAS No.: 946729-43-7
M. Wt: 231.26 g/mol
InChI Key: AJQLUWXGDFPSEB-UHFFFAOYSA-N
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Description

2-(2-Ethylphenoxy)-5-fluoroaniline (CAS: 946729-43-7) is a fluorinated aniline derivative with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol . It features a phenoxy group substituted with an ethyl moiety at the 2-position and a fluorine atom at the 5-position of the aniline ring.

Properties

IUPAC Name

2-(2-ethylphenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(15)9-12(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQLUWXGDFPSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenoxy)-5-fluoroaniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction begins with the nucleophilic aromatic substitution of 2-ethylphenol with 5-fluoronitrobenzene. This step is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production methods for 2-(2-Ethylphenoxy)-5-fluoroaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenoxy)-5-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(2-Ethylphenoxy)-5-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of aniline derivatives with biological systems.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenoxy)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Substituent Variations in Phenoxy-Fluoroanilines

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications/Properties References
2-(2-Ethylphenoxy)-5-fluoroaniline C₁₄H₁₄FNO 231.27 Ethyl (electron-donating) at phenoxy 2-; F at aniline 5- Intermediate in β3-adrenoceptor ligands (e.g., SR59230A)
2-(2,3-Dimethylphenoxy)-5-fluoroaniline C₁₄H₁₄FNO 231.27 Two methyl groups at phenoxy 2,3-; F at aniline 5- Commercial availability; structural analog for SAR studies
2-(Difluoromethoxy)-5-fluoroaniline C₇H₆F₃NO 201.13 Difluoromethoxy (electron-withdrawing) at aniline 2-; F at 5- Smaller size; potential solubility differences
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₄F₃NO₂ 297.28 Ethoxy at phenoxy 4-; CF₃ (strongly electron-withdrawing) at aniline 5- Enhanced lipophilicity; agrochemical applications
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline C₁₀H₁₀FN₃ 191.21 Pyrazole ring (heterocyclic) at aniline 2-; F at 5- Hydrogen-bonding capability; drug discovery

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline) reduce electron density, improving stability against oxidation . Heterocyclic Substituents (e.g., pyrazole) introduce hydrogen-bonding sites, critical for target binding in drug design .
  • Molecular Weight and Solubility :
    • Smaller analogs like 2-(difluoromethoxy)-5-fluoroaniline (201.13 g/mol) may exhibit higher aqueous solubility compared to bulkier derivatives (e.g., 297.28 g/mol for trifluoromethyl-substituted compound) .

Biological Activity

Overview

2-(2-Ethylphenoxy)-5-fluoroaniline is an organic compound classified under aniline derivatives. Its unique structure, featuring both an ethylphenoxy group and a fluorine atom, imparts significant chemical and biological properties. This article explores its biological activity, including mechanisms of action, potential applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅FNO
  • CAS Number : 946729-43-7
  • Molecular Weight : 219.27 g/mol

The compound's structure allows for various interactions with biological systems, primarily due to the presence of the fluorine atom which enhances lipophilicity and stability.

The biological activity of 2-(2-Ethylphenoxy)-5-fluoroaniline is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as either an inhibitor or activator depending on the context. The mechanisms include:

  • Enzyme Inhibition : Binding to active sites on enzymes, altering their activity.
  • Receptor Modulation : Influencing signaling pathways through receptor interactions.

Cytotoxicity and Pharmacological Potential

Studies have explored the cytotoxic effects of aniline derivatives, indicating that modifications can lead to enhanced biological activity. The fluorine substitution in 2-(2-Ethylphenoxy)-5-fluoroaniline could potentially increase its efficacy against cancer cells by improving cell membrane permeability.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

CompoundStructure FeaturesBiological Activity
2-(2-Ethylphenoxy)-5-fluoroanilineEthylphenoxy + FluoroModerate antifungal potential
4-(2-Ethylphenoxy)anilineLacks fluorineReduced reactivity
2-(2-Ethylphenoxy)-N-(4-sulfamoylphenyl)acetamideSulfonamide group addedIncreased hydrophilicity

The presence of the fluorine atom in 2-(2-Ethylphenoxy)-5-fluoroaniline distinguishes it from its counterparts, enhancing its stability and potential interaction with biological targets.

Case Studies and Research Findings

  • Study on Antifungal Activity : A recent study evaluated the antifungal properties of various aniline derivatives, including those structurally related to 2-(2-Ethylphenoxy)-5-fluoroaniline. Results indicated significant inhibition against Fusarium species, suggesting potential applications in agricultural fungicides.
  • Cytotoxicity Assessments : Research involving cell lines demonstrated that modifications in aniline structures can lead to varying degrees of cytotoxicity. Compounds with fluorinated derivatives showed increased cell death rates in cancerous cells compared to non-fluorinated analogs.
  • Medicinal Chemistry Applications : As an intermediate in drug synthesis, 2-(2-Ethylphenoxy)-5-fluoroaniline is being explored for its role in developing pharmaceuticals targeting specific receptors involved in disease pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethylphenoxy)-5-fluoroaniline, and how do reaction conditions influence yield?

  • Methodology : Nucleophilic aromatic substitution is a common approach. For example, reacting 2-ethylphenol with a halogenated 5-fluoroaniline derivative (e.g., 5-fluoro-2-chloroaniline) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at elevated temperatures (80–120°C) can yield the target compound. Optimization of molar ratios (1:1.2 phenol:halogenated aniline) and reaction time (8–12 hours) improves yield .
  • Key Considerations : Monitor byproducts via TLC or HPLC to ensure selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers confirm the structural integrity of 2-(2-Ethylphenoxy)-5-fluoroaniline post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons adjacent to the ethylphenoxy group resonate at δ 6.8–7.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 246.1).
  • X-ray Crystallography : For unambiguous confirmation of the planar aromatic system and substituent orientation .

Q. What are the solubility and stability profiles of 2-(2-Ethylphenoxy)-5-fluoroaniline under standard laboratory conditions?

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Prepare stock solutions in DMSO (10 mM) for biological assays .
  • Stability : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the aniline group. Stability studies show >95% purity retention over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving 2-(2-Ethylphenoxy)-5-fluoroaniline to minimize side products?

  • Strategies :

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Suzuki-Miyaura cross-couplings to reduce homocoupling byproducts.
  • Temperature Control : Lower reaction temperatures (50–60°C) improve selectivity for mono-functionalized products .
  • Additives : Additives like TBAB (tetrabutylammonium bromide) enhance solubility of inorganic bases in organic phases, improving reaction efficiency .

Q. What analytical methods are critical for resolving contradictions in reaction yield data for fluorinated aniline derivatives?

  • Approach :

  • HPLC-MS : Quantify unreacted starting materials and byproducts (e.g., dimerized species or dehalogenated intermediates).
  • Isotopic Labeling : Use ¹⁹F NMR to track fluorine incorporation and identify incomplete substitution .
  • Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, base strength) to identify rate-limiting steps .

Q. How can the biological activity of 2-(2-Ethylphenoxy)-5-fluoroaniline be evaluated in receptor-binding assays?

  • Protocol :

  • Target Selection : Screen against β-adrenergic receptors (β3-AR) due to structural similarity to known antagonists like SR 59230A .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-CGP-12177) and measure IC₅₀ values via scintillation counting.
  • Functional Assays : Assess cAMP modulation in transfected HEK293 cells to determine agonist/antagonist activity .

Methodological Notes

  • Synthesis References : Avoid protocols from non-peer-reviewed platforms (e.g., BenchChem). Prioritize PubChem data and peer-reviewed synthetic methodologies .
  • Contradictory Data : Cross-validate spectral data with computational tools (e.g., DFT-based NMR chemical shift predictions) to resolve ambiguities .
  • Biological Studies : Include negative controls (e.g., nadolol for β1/β2-AR blockade) to isolate β3-AR-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.